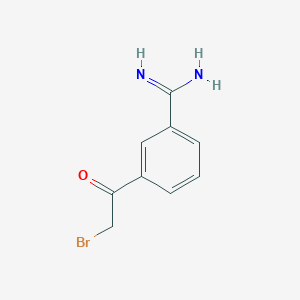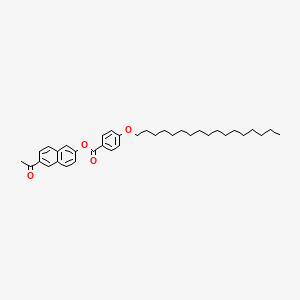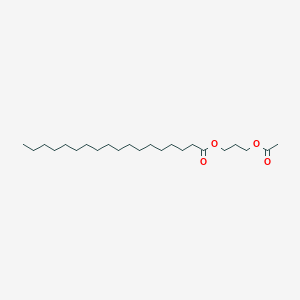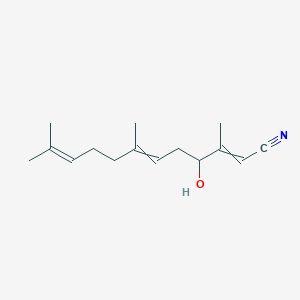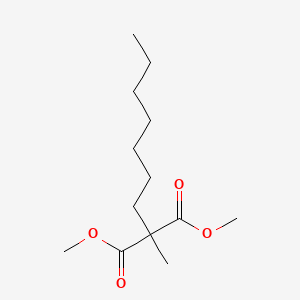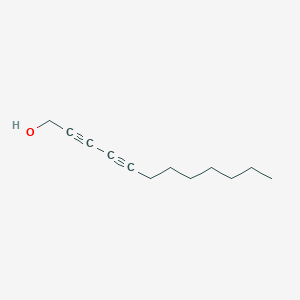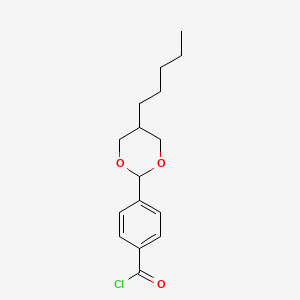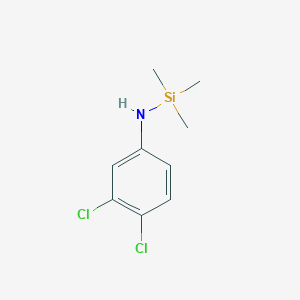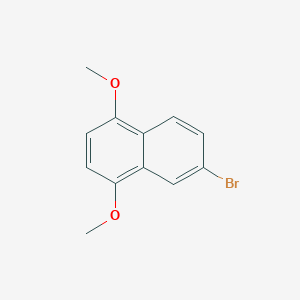
Naphthalene, 6-bromo-1,4-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 6-bromo-1,4-dimethoxy- is an organic compound that belongs to the class of brominated naphthalenes It is characterized by the presence of a bromine atom at the 6th position and two methoxy groups at the 1st and 4th positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 6-bromo-1,4-dimethoxy- typically involves the bromination of 1,4-dimethoxynaphthalene. One common method is the use of bromine in carbon tetrachloride (CCI4) under photochemical conditions. The reaction is carried out at low temperatures (below 10°C) using a photochemical reaction apparatus .
Industrial Production Methods
Industrial production methods for naphthalene, 6-bromo-1,4-dimethoxy- are not well-documented in the literature. the principles of bromination and the use of photochemical reactions can be scaled up for industrial applications, ensuring the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 6-bromo-1,4-dimethoxy- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated naphthalenes.
Applications De Recherche Scientifique
Naphthalene, 6-bromo-1,4-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of naphthalene, 6-bromo-1,4-dimethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and methoxy groups influence the reactivity of the naphthalene ring, making it susceptible to further chemical modifications. The compound can act as an oxidizing or dehydrogenating agent, similar to hydrogen peroxide and superoxide radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,4-dimethoxy-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Naphthalene, 1,3-dibromo-: Contains two bromine atoms, leading to different reactivity and applications.
Naphthalene, 2-bromo-: Bromine atom at a different position, resulting in different chemical properties and reactivity.
Uniqueness
Naphthalene, 6-bromo-1,4-dimethoxy- is unique due to the specific positioning of the bromine atom and methoxy groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
91270-71-2 |
|---|---|
Formule moléculaire |
C12H11BrO2 |
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
6-bromo-1,4-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11/h3-7H,1-2H3 |
Clé InChI |
UHMNANMWYZGSJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=CC2=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
